molecular formula C13H16N2O3S B351966 1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole CAS No. 898644-46-7

1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole

Cat. No.: B351966
CAS No.: 898644-46-7
M. Wt: 280.34g/mol
InChI Key: GHRLBKLDXWFRFD-UHFFFAOYSA-N
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Description

“1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole” is a chemical compound with the molecular formula C13H16N2O3S . It is listed in databases such as PubChem .


Synthesis Analysis

The synthesis of imidazole-based medicinal molecules often utilizes the van Leusen Imidazole Synthesis . This strategy is based on tosylmethylisocyanides (TosMICs) and has been increasingly developed due to its advantages .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in databases like PubChem . The compound has a molecular weight of 280.34g/mol.


Chemical Reactions Analysis

Imidazole and its derivatives exhibit a wide spectrum of significant pharmacological or biological activities . They are widely researched and applied by pharmaceutical companies for drug discovery .

Mechanism of Action

While the specific mechanism of action for “1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole” is not explicitly mentioned in the search results, imidazole compounds are known to interact with various receptors and enzymes in biological systems .

Properties

IUPAC Name

1-(2-ethoxy-4,5-dimethylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-18-12-7-10(2)11(3)8-13(12)19(16,17)15-6-5-14-9-15/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRLBKLDXWFRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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